

# Application Notes and Protocols: Calcium Hydroxide in Nixtamalization

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## Compound of Interest

Compound Name: Calcium Hydroxide

Cat. No.: B8817677

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## Introduction

Nixtamalization is a traditional Mesoamerican process for the preparation of maize (corn) that involves cooking and steeping the kernels in an alkaline solution, typically limewater (**calcium hydroxide**,  $\text{Ca}(\text{OH})_2$ ). This ancient technique, developed thousands of years ago, is a cornerstone of Mexican and Central American cuisine and is crucial for producing masa, the dough used for tortillas, tamales, and other corn-based products.<sup>[1][2][3][4][5]</sup> The use of **calcium hydroxide** is not merely for processing ease; it induces significant chemical and physical changes in the maize kernel, leading to enhanced nutritional value, improved dough functionality, and a reduction in mycotoxins. These benefits make nixtamalization a subject of interest for food scientists, nutritionists, and professionals in related fields.

This document provides detailed application notes and protocols for the use of **calcium hydroxide** in the nixtamalization of maize, focusing on the key chemical transformations, nutritional impact, and analytical methods for characterization.

## Chemical and Physical Transformations

The addition of **calcium hydroxide** to the cooking water creates an alkaline environment ( $\text{pH} > 7$ ) that facilitates several critical changes in the maize kernel.

- **Pericarp Removal:** The alkaline solution dissolves the hemicellulose and pectin, which act as cellular glue, loosening the pericarp (outer hull) of the kernel. This allows for easier grinding and improves the texture of the final product.
- **Starch Gelatinization:** The heat and alkaline conditions cause the starch granules to swell and gelatinize, making the starch more digestible.
- **Protein Modification:** The alkaline treatment alters the protein structure, making the protein more digestible. The divalent calcium ions from the lime can also act as cross-linking agents for protein and polysaccharide side chains, which contributes to the dough-forming properties of the resulting masa.
- **Lipid Saponification:** Some of the corn oil is broken down into emulsifying agents like monoglycerides and diglycerides, which also contributes to the cohesiveness of the masa dough.

## Nutritional Benefits of Nixtamalization

The most significant impact of nixtamalization is the enhancement of the nutritional profile of maize.

- **Increased Niacin (Vitamin B3) Bioavailability:** Niacin in untreated maize is largely bound and unavailable for absorption. The alkaline process releases the bound niacin, making it bioavailable and helping to prevent the deficiency disease pellagra.
- **Increased Calcium Content:** The maize kernels absorb calcium from the limewater during cooking and steeping, significantly increasing the calcium content of the final product. Studies have shown that the calcium in nixtamalized products is highly bioavailable.
- **Improved Protein Quality:** The process improves the balance of essential amino acids, making the protein more complete.
- **Mycotoxin Reduction:** Nixtamalization is highly effective at reducing mycotoxins, such as aflatoxins and fumonisins, which can contaminate maize. Reductions of up to 97-100% for aflatoxins have been reported.

## Data Presentation: Quantitative Parameters in Nixtamalization

The following tables summarize key quantitative data related to the nixtamalization process and its effects on maize.

Parameter	Typical Range	Unit	Reference
Calcium Hydroxide (Lime) Concentration	0.5 - 2.0	% (w/w of corn)	
Cooking Temperature	85 - 90	°C	
Cooking Time	20 - 85	minutes	
Steeping Time	8 - 16	hours	
Masa Moisture Content	43 - 50	%	
pH of Nixtamalized Flour	8.4 - 8.8		

Table 1: Process Parameters for Traditional Nixtamalization

Nutrient	Raw Maize (approx.)	Nixtamalized Maize (approx.)	Unit	Reference
Protein	11.3	9.5	%	
Fat	4.5	3.4	%	
Ash	1.1	1.6	%	
Calcium	~20	up to 200	mg/100g	
Bioavailable Niacin (B3)	Low	Significantly Increased	-	
Aflatoxin Reduction	-	90 - 100	%	

Table 2: Approximate Nutritional Changes in Maize Due to Nixtamalization

## Experimental Protocols

### Protocol 1: Traditional Nixtamalization of Maize

Objective: To prepare nixtamalized maize (masa) using a standard laboratory-scale protocol.

Materials:

- Dried maize kernels
- Food-grade **calcium hydroxide** ( $\text{Ca}(\text{OH})_2$ )
- Distilled water
- Stainless steel pot with lid
- Heating plate
- Strainer
- Stone grinder or food processor

#### Procedure:

- Weighing: Weigh 1 kg of dried maize kernels.
- Lime Solution Preparation: Prepare a 1% (w/v) **calcium hydroxide** solution. For 1 kg of maize, use approximately 3 liters of water and 30 g of  $\text{Ca(OH)}_2$ .
- Cooking:
  - Place the maize and the lime solution in the stainless steel pot.
  - Bring the mixture to a boil and then reduce the heat to maintain a simmer at approximately 90°C for 25-30 minutes.
- Steeping:
  - Remove the pot from the heat and cover it with a lid.
  - Allow the maize to steep in the cooking liquor (nejayote) for 12-16 hours at room temperature.
- Washing:
  - Drain the nejayote.
  - Wash the nixtamal (steeped kernels) thoroughly with running water, rubbing the kernels between your hands to remove the pericarp.
- Grinding:
  - Grind the washed nixtamal using a stone grinder or a food processor to obtain a fine dough (masa). Water can be added during grinding to achieve the desired consistency (target moisture content of 50-55%).

## Protocol 2: Determination of Calcium Content in Nixtamalized Maize Flour

**Objective:** To quantify the calcium content in nixtamalized maize flour using an AOAC-approved method.

**Principle:** This protocol is based on the AOAC Official Method 968.08, which involves atomic absorption spectrophotometry.

**Materials:**

- Nixtamalized maize flour sample
- Muffle furnace
- Hydrochloric acid (HCl), concentrated
- Lanthanum oxide ( $\text{La}_2\text{O}_3$ ) solution
- Atomic Absorption Spectrophotometer (AAS) with a calcium hollow cathode lamp
- Volumetric flasks and pipettes
- Calcium standard solutions

**Procedure:**

- Ashing:
  - Accurately weigh approximately 2 g of the dried nixtamalized maize flour into a porcelain crucible.
  - Place the crucible in a muffle furnace and ash at 550°C overnight until a white or gray ash is obtained.
- Digestion:
  - Allow the crucible to cool.
  - Add 10 mL of 3M HCl to the ash, cover with a watch glass, and gently heat on a hot plate for 10 minutes to dissolve the ash.

- Quantitatively transfer the solution to a 100 mL volumetric flask.
- Sample Preparation:
  - Add 10 mL of 1% lanthanum oxide solution to the volumetric flask to suppress interfering ions.
  - Bring the solution to volume with deionized water and mix thoroughly.
- AAS Analysis:
  - Prepare a series of calcium standard solutions of known concentrations.
  - Aspirate the standards and the sample solution into the AAS and measure the absorbance at 422.7 nm.
- Calculation:
  - Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
  - Determine the calcium concentration in the sample solution from the calibration curve and calculate the calcium content in the original flour sample (mg/100g).

## Protocol 3: Determination of Bioavailable Niacin (Vitamin B3) by HPLC

Objective: To quantify the bioavailable niacin (nicotinic acid and nicotinamide) in nixtamalized maize flour using High-Performance Liquid Chromatography (HPLC).

Principle: This method involves the extraction of niacin from the sample followed by separation and quantification using reverse-phase HPLC with UV or fluorescence detection.

Materials:

- Nixtamalized maize flour sample
- 0.1 N Hydrochloric acid (HCl)

- HPLC system with a C18 column and UV or fluorescence detector
- Mobile phase (e.g., methanol/phosphate buffer)
- Niacin standard solutions (nicotinic acid and nicotinamide)
- Syringe filters (0.45  $\mu\text{m}$ )

#### Procedure:

- Extraction:
  - Weigh approximately 5 g of the nixtamalized maize flour into a flask.
  - Add 50 mL of 0.1 N HCl and autoclave at 121°C for 30 minutes to release the bound niacin.
  - Cool the mixture to room temperature and adjust the pH to 4.5 with sodium hydroxide.
  - Filter the extract through a 0.45  $\mu\text{m}$  syringe filter.
- HPLC Analysis:
  - Inject the filtered extract into the HPLC system.
  - Separate the niacin vitamers using a C18 column and an appropriate mobile phase gradient.
  - Detect the eluted compounds using a UV detector at 260 nm or a fluorescence detector (Ex: 322 nm, Em: 370 nm after post-column derivatization).
- Quantification:
  - Prepare a calibration curve using niacin standard solutions.
  - Identify and quantify the niacin peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards.
  - Calculate the niacin content in the original flour sample (mg/100g).



## Protocol 4: Texture Profile Analysis (TPA) of Tortillas

**Objective:** To objectively measure the textural properties of tortillas, such as hardness and rollability.

**Principle:** This protocol utilizes a texture analyzer to perform a compression test and a rollability test.

**Materials:**

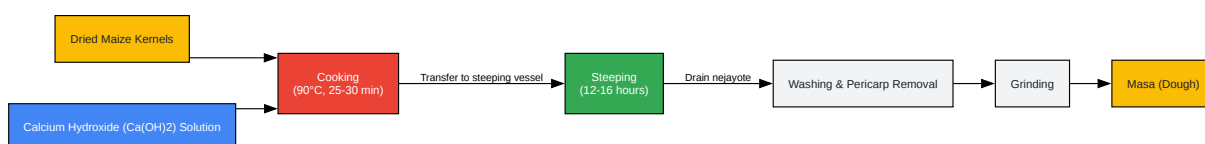
- Tortilla samples
- Texture Analyzer with a cylindrical probe and a tortilla rollability fixture
- Software for data acquisition and analysis

**Procedure:**

- **Hardness Measurement:**
  - Place a tortilla on the texture analyzer platform.
  - Use a cylindrical probe to compress the tortilla to a set distance (e.g., 50% of its original height).
  - Record the peak force required for the compression, which represents the hardness of the tortilla.
- **Rollability/Extensibility Test:**
  - Secure a tortilla strip in the tortilla rollability fixture.
  - The instrument will pull on the strip, measuring the force required to extend it and the distance at which it breaks.
  - Alternatively, a subjective rollability test can be performed by manually rolling the tortilla around a dowel and observing for cracking.
- **Data Analysis:**

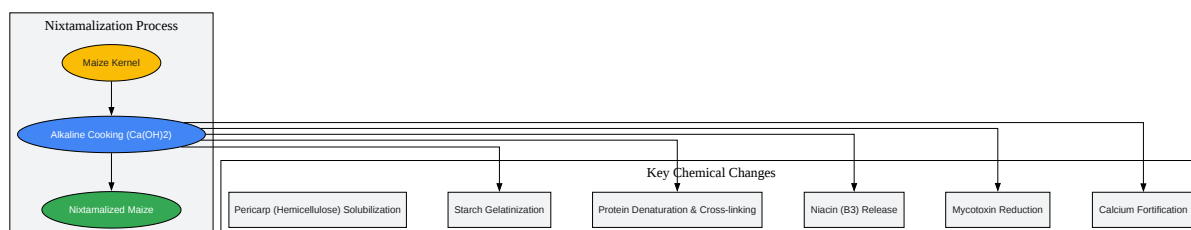
- Analyze the force-deformation curves to determine parameters such as hardness, cohesiveness, springiness, and chewiness for the compression test, and peak load and extensibility for the rollability test.

## Mandatory Visualizations



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Caption: Workflow of the traditional nixtamalization process.



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Caption: Key chemical transformations during nixtamalization.

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- To cite this document: BenchChem. [Application Notes and Protocols: Calcium Hydroxide in Nixtamalization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8817677#use-of-calcium-hydroxide-in-the-food-industry-for-nixtamalization]

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